molecular formula C21H21NO3S B2445546 N-(diphenylmethyl)-4-ethoxybenzene-1-sulfonamide CAS No. 496014-49-4

N-(diphenylmethyl)-4-ethoxybenzene-1-sulfonamide

Cat. No.: B2445546
CAS No.: 496014-49-4
M. Wt: 367.46
InChI Key: LCZSQWSFVZUSCH-UHFFFAOYSA-N
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Description

N-(diphenylmethyl)-4-ethoxybenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics This compound features a diphenylmethyl group attached to a sulfonamide moiety, which is further substituted with an ethoxy group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylmethyl)-4-ethoxybenzene-1-sulfonamide typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow methods to enhance efficiency and yield. Continuous flow reactors allow for better control over reaction conditions, leading to higher purity and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(diphenylmethyl)-4-ethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution: The ethoxy group on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrogenation: Palladium on carbon (Pd/C) is commonly used as a catalyst for hydrogenation reactions.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.

Major Products Formed

    Hydrogenation: Removal of the diphenylmethyl group results in the formation of the corresponding amine.

    Substitution: Depending on the substituent introduced, various derivatives of the original compound can be synthesized.

Scientific Research Applications

N-(diphenylmethyl)-4-ethoxybenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)-4-ethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. By blocking this enzyme, the compound prevents the bacteria from synthesizing essential nutrients, leading to their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(diphenylmethyl)-4-ethoxybenzene-1-sulfonamide is unique due to the presence of both the diphenylmethyl and ethoxy groups, which confer distinct chemical properties and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

N-benzhydryl-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3S/c1-2-25-19-13-15-20(16-14-19)26(23,24)22-21(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-16,21-22H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZSQWSFVZUSCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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